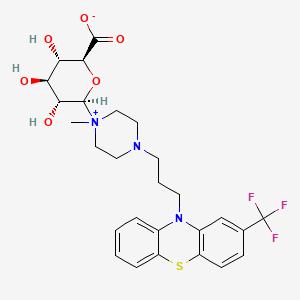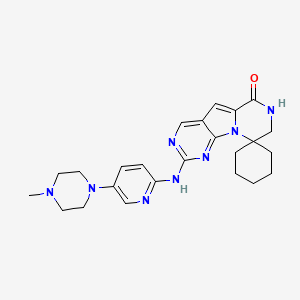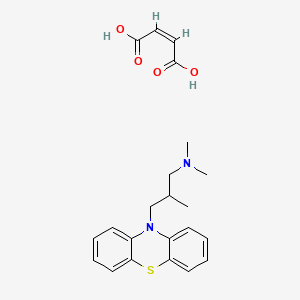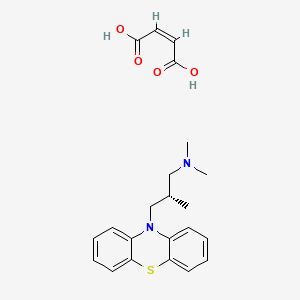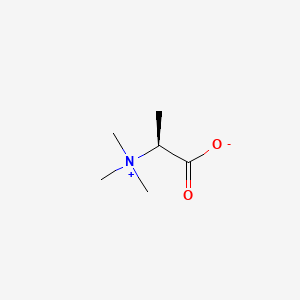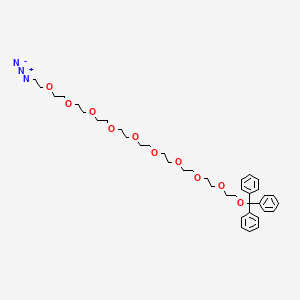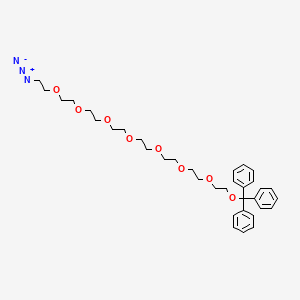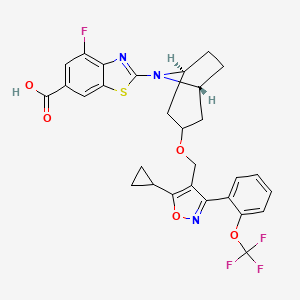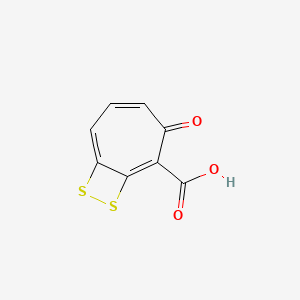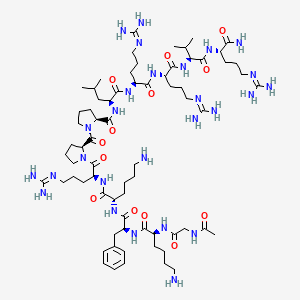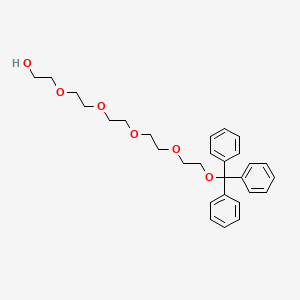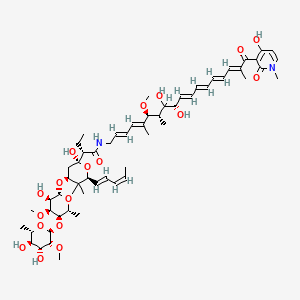
14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UK 69753 is a member of the efrotomycin family of antibiotics and has shown to have potent activity both in vitro and in vivo against the swine pathogen Treponema hyodysenteriae.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The complex chemical structure of 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin has been a subject of various synthetic and structural analyses in the field of carbohydrate chemistry. Studies have focused on synthesizing and analyzing the structural components, specifically aiming to understand and replicate the sugar moieties and glycosidic linkages present in its structure.
Synthesis of L-perosamine Derivatives : The study by Brimacombe, Ching, and Stacey (1969) explored the nucleophilic displacement reactions in carbohydrates, leading to the synthesis of L-perosamine derivatives, a process relevant to understanding the synthesis pathways of complex molecules like 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Brimacombe, Ching, & Stacey, 1969.
Practical Syntheses of Sugar Components : Another study by Brimacombe, Hanna, Saeed, and Tucker (1983) demonstrated the synthesis of L-digitoxose, L-cymarose, and L-ristosamine, showcasing methodologies that could be pivotal in the synthesis of the unique sugar moieties found in 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Brimacombe, Hanna, Saeed, & Tucker, 1983.
Structural Analysis of Related Antibiotics : The structure of efrotomycin was elucidated by Dewey, Arison, Hannah, Shih, and Albers-Schönberg (1985), revealing a glycoside structure similar to the compound . This study's insights into glycosidic linkages and molecular architecture are valuable for understanding the structure of 14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin Dewey, Arison, Hannah, Shih, & Albers-Schönberg, 1985.
Synthesis of Deoxy Analogues : Oscarson and Tedebark (1995) conducted comprehensive syntheses of deoxy analogues of methyl 3,6-di-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside, which may offer parallels in understanding the synthesis of deoxy sugar units in the target compound Oscarson & Tedebark, 1995.
Synthesis of Trisaccharide Mimicking O Antigen : Lei, Ogawa, and Kováč (1995) synthesized a trisaccharide mimicking the terminus of the O antigen of Vibrio cholerae O:1, serotype Inaba. This work demonstrates the complexity and the intricate synthetic routes necessary for the formation of complex sugar structures, similar to those found in the compound of interest Lei, Ogawa, & Kováč, 1995.
Propiedades
Número CAS |
118117-42-3 |
|---|---|
Nombre del producto |
14,17-Deepoxy-14,15-didehydro-15,30-dideoxy-31-O-(6-deoxy-4-O-(6-deoxy-2,4-di-O-methyl-alpha-L-mannopyranosyl)-3-O-methyl-beta-D-allopyranosyl)-17-hydroxy-1-methylmocimycin |
Fórmula molecular |
C58H86N2O18 |
Peso molecular |
1099.322 |
Nombre IUPAC |
(2S)-N-[(2E,4E,6S,7S,9S,10E,12E,14E,16E)-8,9-dihydroxy-18-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methoxy-5,7,17-trimethyl-18-oxooctadeca-2,4,10,12,14,16-hexaenyl]-2-[(2S,4S,6S)-4-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide |
InChI |
InChI=1S/C58H86N2O18/c1-14-16-20-28-41-57(8,9)42(76-55-48(67)51(72-12)50(37(7)75-55)77-56-52(73-13)47(66)46(65)36(6)74-56)32-58(70,78-41)38(15-2)53(68)59-30-24-23-26-34(4)49(71-11)35(5)45(64)40(62)27-22-19-17-18-21-25-33(3)44(63)43-39(61)29-31-60(10)54(43)69/h14,16-29,31,35-38,40-42,45-52,55-56,61-62,64-67,70H,15,30,32H2,1-13H3,(H,59,68)/b16-14-,19-17+,21-18+,24-23+,27-22+,28-20+,33-25+,34-26+/t35-,36-,37+,38+,40-,41-,42-,45?,46-,47+,48+,49+,50+,51-,52+,55-,56-,58-/m0/s1 |
Clave InChI |
SAOPKAPZHUMVPA-KJUQYEEGSA-N |
SMILES |
CC[C@@H]([C@@]1(O)O[C@@H](/C=C/C=C\C)C(C)(C)[C@@H](O[C@@H]2O[C@H](C)[C@@H](O[C@@H]3O[C@@H](C)[C@H](O)[C@@H](O)[C@H]3OC)[C@@H](OC)[C@H]2O)C1)C(NC/C=C/C=C(C)/[C@@H](OC)[C@@H](C)C(O)[C@@H](O)/C=C/C=C/C=C/C=C(C)/C(C4=C(O)C=CN(C)C4=O)=O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
UK 69753; UK69753; UK-69753 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



